molecular formula C11H5N7O3S B14003914 7-nitro-4-(7H-purin-6-ylsulfanyl)-2,1,3-benzoxadiazole CAS No. 84458-52-6

7-nitro-4-(7H-purin-6-ylsulfanyl)-2,1,3-benzoxadiazole

Cat. No.: B14003914
CAS No.: 84458-52-6
M. Wt: 315.27 g/mol
InChI Key: WPEZIZWVHZBGSL-UHFFFAOYSA-N
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Description

7-nitro-4-(7H-purin-6-ylsulfanyl)-2,1,3-benzoxadiazole is a complex organic compound that features a benzoxadiazole ring substituted with a nitro group and a purinylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-nitro-4-(7H-purin-6-ylsulfanyl)-2,1,3-benzoxadiazole typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of the nitro group to the benzoxadiazole ring.

    Thiol Substitution: Attachment of the purinylsulfanyl group via a thiol substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Substitution: The purinylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or catalytic hydrogenation.

    Solvents: Common solvents include dimethyl sulfoxide (DMSO), acetonitrile, and ethanol.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Benzoxadiazoles: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Fluorescent Probes: Benzoxadiazole derivatives are often used as fluorescent probes in chemical analysis.

Biology

    Enzyme Inhibitors: Compounds with purine moieties can act as enzyme inhibitors, potentially useful in drug development.

Medicine

    Anticancer Agents: Some benzoxadiazole derivatives have shown promise as anticancer agents.

Industry

    Materials Science: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action for 7-nitro-4-(7H-purin-6-ylsulfanyl)-2,1,3-benzoxadiazole would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    7-nitro-2,1,3-benzoxadiazole: Lacks the purinylsulfanyl group.

    4-(7H-purin-6-ylsulfanyl)-2,1,3-benzoxadiazole: Lacks the nitro group.

Uniqueness

The combination of the nitro group and the purinylsulfanyl group in 7-nitro-4-(7H-purin-6-ylsulfanyl)-2,1,3-benzoxadiazole may confer unique properties, such as enhanced biological activity or specific electronic characteristics.

Properties

CAS No.

84458-52-6

Molecular Formula

C11H5N7O3S

Molecular Weight

315.27 g/mol

IUPAC Name

7-nitro-4-(7H-purin-6-ylsulfanyl)-2,1,3-benzoxadiazole

InChI

InChI=1S/C11H5N7O3S/c19-18(20)5-1-2-6(8-7(5)16-21-17-8)22-11-9-10(13-3-12-9)14-4-15-11/h1-4H,(H,12,13,14,15)

InChI Key

WPEZIZWVHZBGSL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NON=C2C(=C1)SC3=NC=NC4=C3NC=N4)[N+](=O)[O-]

Origin of Product

United States

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